![molecular formula C12H16BFO4S B2938535 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride CAS No. 1337505-77-7](/img/structure/B2938535.png)
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
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Overview
Description
“4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride” is a chemical compound with the molecular formula C12H16BFO4S . It is commonly used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This compound can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride” is represented by the formula C12H16BFO4S . More detailed structural information may be available in specific scientific studies .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of various organoboron compounds, which are crucial in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .
Anticancer Drugs
Boric acid compounds can also be used to treat anticancer drugs . They can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Drug Carriers
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Borylation Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration Reactions
This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Mechanism of Action
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron group to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds in the presence of transition metal catalysts . The resulting products are crucial in various chemical reactions and syntheses.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in chemical reactions. By participating in borylation and hydroboration reactions, it facilitates the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can be influenced by several environmental factors. These include temperature, pH, and the presence of catalysts. For instance, its storage temperature is recommended to be 2-8°C .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPVQLJEKERJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | |
CAS RN |
1337505-77-7 |
Source
|
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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